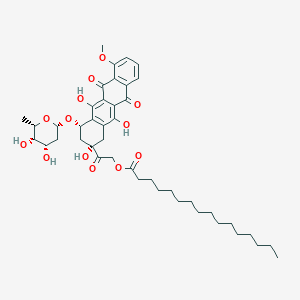
Methyl 4-phenylcubanecarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to Methyl 4-phenylcubanecarboxylate often involves multi-step chemical reactions, including condensation, cyclization, and functionalization processes. For instance, one study describes the efficient synthesis of a related compound via a one-pot reaction involving phenyl hydrazine, highlighting the use of modern spectroscopic techniques for structure elucidation (Khan & White, 2012).
Molecular Structure Analysis
The molecular structure of compounds within the same family as Methyl 4-phenylcubanecarboxylate is characterized by detailed spectroscopic and crystallographic analyses. Single-crystal X-ray diffraction is a key tool in determining the precise arrangement of atoms, revealing information about bond lengths, angles, and overall molecular geometry (Şahin et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of Methyl 4-phenylcubanecarboxylate derivatives is influenced by their unique structural features. Studies have shown that these compounds participate in various chemical reactions, including hydrothermal synthesis reactions that lead to new compounds with potential applications in material science (Pan et al., 2008). Additionally, the iodination of related compounds has been explored, providing insights into their reactivity and potential for further functionalization (Hylarides et al., 1989).
Physical Properties Analysis
The physical properties of Methyl 4-phenylcubanecarboxylate and its analogs are closely tied to their molecular structure. For example, fluorescence enhancement observed in certain derivatives underscores the importance of structural features such as N-phenyl substitutions in determining their photophysical behavior (Yang, Chiou, & Liau, 2002).
Applications De Recherche Scientifique
The Cubane Cage, a structure related to Methyl 4-phenylcubanecarboxylate, is used as a probe for assessing substituent effects on a four-membered ring. Substituents like fluorine and chlorine affect vicinal bonds, while methoxy groups impact bond length depending on their orientation (Irngartinger et al., 1999).
Research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of cubane-like structures, has shown potential therapeutic applications due to its biological importance (Viveka et al., 2016).
4-(Aryloyl)phenyl methyl sulfones, another related compound, have been identified as a novel class of NSAIDs with greater anti-inflammatory activity than ibuprofen and weak in vitro antitumor effects (Harrak et al., 2010).
Studies on cubane derivatives like 4-bromo-1-hydroxymethylcubane have developed efficient synthesis procedures, showing the versatility of cubane structures in chemical synthesis (Zakharov et al., 2005).
The research led to the synthesis of hydrocarbons capable of diyl formation, highlighting the potential of cubane derivatives in synthetic chemistry (Wittig, 1980).
MPP+, a compound structurally related to Methyl 4-phenylcubanecarboxylate, impairs oxidative phosphorylation in rat striatum, leading to neurodegenerative diseases, demonstrating the biomedical implications of these compounds (Storey et al., 1992).
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-phenylcubane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-14(17)16-11-8-12(16)10-13(16)9(11)15(8,10)7-5-3-2-4-6-7/h2-6,8-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRQHWFNIIZXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577732 | |
| Record name | Methyl 4-phenylpentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-phenylcubanecarboxylate | |
CAS RN |
123675-82-1 | |
| Record name | Methyl 4-phenylpentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



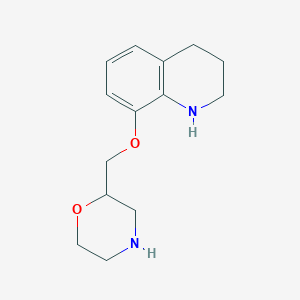
![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B49351.png)
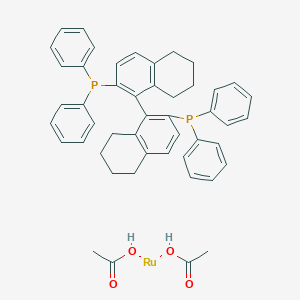
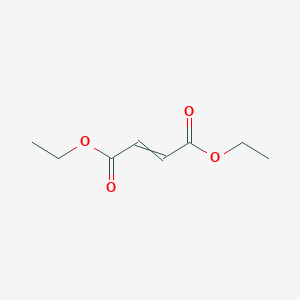
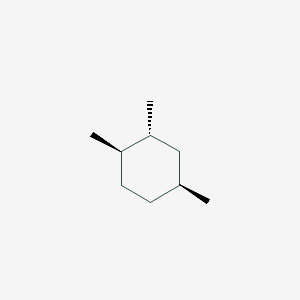
![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)
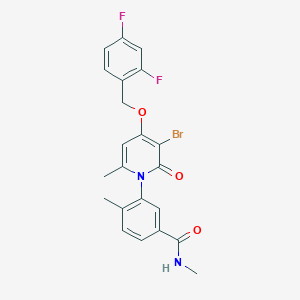
![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)
![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)
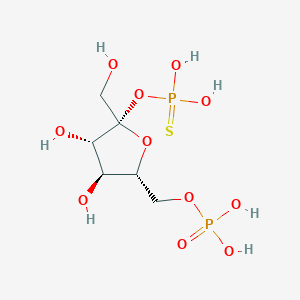
![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)


